4-Methyl-3-iso-pentoxythiophenol
Description
4-Methyl-3-iso-pentoxythiophenol is a substituted thiophenol derivative characterized by a methyl group at the 4-position and an iso-pentoxy (branched C5 alkoxy) group at the 3-position of the benzene ring. The thiophenol (-SH) functional group confers nucleophilic reactivity, while the substituents influence steric and electronic properties. Its branched alkoxy group distinguishes it from simpler thiophenols, offering unique solubility and steric profiles .
Properties
IUPAC Name |
4-methyl-3-(3-methylbutoxy)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-9(2)6-7-13-12-8-11(14)5-4-10(12)3/h4-5,8-9,14H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMVHORYEVMEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S)OCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-iso-pentoxythiophenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylthiophenol and iso-pentyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway.
Reaction Steps: The process generally involves the nucleophilic substitution of the hydroxyl group in iso-pentyl alcohol with the thiol group in 4-methylthiophenol, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-iso-pentoxythiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiol group to a sulfide or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the iso-pentoxy group or the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and other reduced derivatives.
Substitution: Various substituted thiophenols, depending on the reagents used.
Scientific Research Applications
4-Methyl-3-iso-pentoxythiophenol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications, such as its use in drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-iso-pentoxythiophenol involves its interaction with molecular targets through its thiol group. The sulfur atom in the thiol group can form covalent bonds with various biological molecules, influencing their function and activity. This interaction can modulate enzymatic activity, protein function, and other cellular processes.
Comparison with Similar Compounds
Thiophenol derivatives vary widely in substituent type, position, and electronic effects. Below is a comparative analysis of 4-Methyl-3-iso-pentoxythiophenol with structurally related compounds.
Structural and Physical Properties
Key Observations :
- Steric Effects: The iso-pentoxy group in this compound introduces significant steric hindrance compared to linear alkoxy groups (e.g., methoxy). This reduces solubility in polar solvents relative to 3-Methoxythiophenol but enhances compatibility with nonpolar matrices.
- Thermal Stability: Branched substituents like iso-pentoxy may lower melting points compared to rigid tert-butyl groups (e.g., 4-tert-Butylthiophenol).
Spectroscopic Differentiation
- ¹H NMR : The iso-pentoxy group produces distinct splitting patterns (e.g., multiplet for CH(CH₂CH₃)₂ at δ 1.2–1.6 ppm), differentiating it from linear alkoxy substituents.
- IR Spectroscopy: The -SH stretch (~2550 cm⁻¹) is less pronounced than in 4-Methylthiophenol due to hydrogen bonding with the alkoxy group.
Biological Activity
4-Methyl-3-iso-pentoxythiophenol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 4-Methyl-3-(iso-pentoxy)thiophenol
- Molecular Formula : C12H16OS
- Functional Groups : Thiophenol group, alkoxy group
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although detailed mechanisms remain to be elucidated.
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that:
- The thiophenol moiety may interact with cellular enzymes and receptors, modulating their activity.
- The presence of the alkoxy group could enhance lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.
Antioxidant Activity
A study assessing the antioxidant properties of similar thiophenol derivatives demonstrated a significant ability to scavenge free radicals. This suggests that this compound may exhibit comparable antioxidant effects.
Anticancer Activity
In vitro studies have indicated that compounds with structural similarities to this compound can inhibit the proliferation of cancer cells. For instance:
- Case Study : A related compound was tested against breast cancer cell lines, showing a dose-dependent reduction in cell viability. This indicates potential for further investigation into the anticancer properties of this compound.
Table 1: Comparison of Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains thiophenol and alkoxy groups | Potential antioxidant and anticancer activity |
| Thiophenol derivatives | Varying substitutions on thiophenol rings | Diverse biological activities |
| Alkoxy-substituted phenols | Various alkyl chains attached | Antioxidant properties |
Pharmacological Potential
The pharmacological potential of this compound is promising based on preliminary findings. Further studies are needed to elucidate its full range of activities and mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
